Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate
Description
Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate is a multifunctional methyl benzoate derivative featuring three distinct substituents on the aromatic ring: a bromo group at position 5, a cyano group at position 4, and a difluoromethyl group at position 2.
Properties
IUPAC Name |
methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-3-8(11)5(4-14)2-6(7)9(12)13/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJLJLFCIMHIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the cyano and difluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce amines, and oxidation can lead to carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate typically involves several steps, including halogenation, cyanation, and the introduction of the difluoromethyl group. The synthetic route can be optimized for yield and purity depending on the desired application.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, enabling the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Products | Reference |
|---|---|---|
| Nucleophilic Substitution | Various substituted benzoates | |
| Reduction | Amino derivatives | |
| Oxidation | Carboxylic acids |
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of bioactive compounds. Its derivatives have shown potential as enzyme inhibitors and anticancer agents. For instance, modifications to the cyano or difluoromethyl groups can enhance biological activity against specific targets.
Case Study: Anticancer Activity
A series of derivatives derived from this compound were tested for their efficacy against various cancer cell lines. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .
Agrochemical Development
The compound is also explored for its potential in agrochemicals. The presence of fluorine enhances lipophilicity, improving the compound's ability to penetrate plant membranes and act as an effective pesticide or herbicide.
Table 2: Applications in Agrochemicals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the bromine, cyano, and difluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Key Structural Analogues:
- Methyl 5-Bromo-4-Methoxy-2-Methylbenzoate (): Substituents: 5-Br, 4-OCH₃, 2-CH₃. The methoxy group (electron-donating) and methyl group (weakly donating) contrast sharply with the electron-withdrawing cyano and difluoromethyl groups in the target compound. This difference significantly alters reactivity, with the target being more prone to nucleophilic attack .
- Methyl 5-Bromo-2-(Bromomethyl)-4-Fluorobenzoate (): Substituents: 5-Br, 2-CH₂Br, 4-F.
Substituent Effects on Physicochemical Properties
Electronic Effects:
- Cyano Group (Position 4): Strong electron-withdrawing nature decreases electron density on the aromatic ring, enhancing electrophilic substitution reactivity compared to methoxy-substituted analogs .
- Bromo Group (Position 5) : Acts as a moderate electron-withdrawing substituent, directing further substitution reactions to specific ring positions .
Solubility and Stability:
- The combination of Br, CN, and CF₂H substituents likely reduces solubility in polar solvents compared to esters with alkyl or methoxy groups.
- Stability under acidic/basic conditions may be compromised due to the ester group’s sensitivity to hydrolysis, exacerbated by electron-withdrawing substituents .
Data Tables Summarizing Key Comparative Metrics
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Electronic Effects
| Substituent | Electronic Nature | Impact on Reactivity |
|---|---|---|
| -CN | Strongly withdrawing | Enhances electrophilic substitution |
| -CF₂H | Moderately withdrawing | Increases lipophilicity |
| -OCH₃ | Donating | Reduces ring reactivity |
| -CH₂Br | Weakly withdrawing | Introduces steric hindrance |
Biological Activity
Methyl 5-bromo-4-cyano-2-(difluoromethyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of several functional groups:
- Bromine : A halogen that often enhances biological activity.
- Cyano Group : Known for its ability to participate in various chemical reactions, influencing the compound's reactivity.
- Difluoromethyl Group : Introduces unique electronic properties, potentially affecting binding affinity and selectivity towards biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The presence of the cyano and difluoromethyl groups can enhance binding affinity to enzymes or receptors, leading to various biochemical effects. While detailed mechanisms are still under investigation, preliminary studies suggest that it may inhibit certain enzymatic pathways or alter cellular signaling processes.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The following table summarizes key findings regarding its Minimum Inhibitory Concentration (MIC) against selected pathogens:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 62.5 | Bactericidal |
| Escherichia coli | 125 | Bacteriostatic |
| Klebsiella pneumoniae | 15.6 | Bactericidal |
| Methicillin-resistant S. aureus (MRSA) | 31.25 | Bactericidal |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like MRSA, which is notable given the increasing resistance to conventional antibiotics.
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that this compound has a favorable safety profile, exhibiting lower toxicity compared to standard antibiotics like ciprofloxacin. The compound was tested on mammalian cell lines, revealing an IC50 value significantly higher than its MIC values, suggesting a selective toxicity towards bacterial cells over mammalian cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications to the bromine and cyano groups can significantly impact antimicrobial efficacy. For instance:
- Bromine Substitution : The presence of bromine at the 5-position is essential for maintaining activity against MRSA.
- Cyano Group Variations : Altering the cyano group can enhance or diminish antimicrobial properties, indicating its role in molecular recognition processes.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated this compound against clinical isolates of MRSA and Enterococcus faecalis. The compound demonstrated potent inhibition with an MIC value of 31.25 µg/mL against MRSA, suggesting potential as a therapeutic agent in treating resistant infections . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound inhibits protein synthesis pathways, which is critical for bacterial growth and survival. This was confirmed through assays measuring changes in ribosomal activity in treated bacterial cultures . -
In Vivo Efficacy :
Preliminary animal studies using a mouse model showed promising results in reducing bacterial load in infected tissues when treated with this compound, further supporting its potential as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
